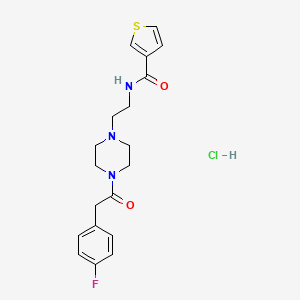![molecular formula C64H101N5O16 B2727787 Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH CAS No. 1662688-20-1](/img/structure/B2727787.png)
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH” is a compound that incorporates Fmoc-protected lysine, Oct-(otBu)-Glu-(otBu) as a linker, and AEEA-AEEA as additional functional groups . It is a key intermediate for the construction of peptide sequences in organic synthesis . This compound is used in the synthesis of liraglutide, a peptide used to treat type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of “this compound” involves a solid-phase process using coupling reactions with an acid-labile linker . It allows controlled and stepwise assembly of complex molecules .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethoxycarbonyl protecting group (Fmoc), which is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are primarily coupling reactions with an acid-labile linker .Physical And Chemical Properties Analysis
The predicted properties of “this compound” include a boiling point of 1215.5±65.0 °C, a density of 1.130±0.06 g/cm3, and a pKa of 3.87±0.21 .科学的研究の応用
Self-Assembled Structures from Modified Amino Acids
Modified amino acids, including Fmoc-protected species, can form diverse self-assembled structures under varying conditions such as concentration, temperature, and pH. These structures, ranging from spheres to rod-like morphologies, are intriguing for their potential applications in material chemistry, bioscience, and biomedical fields. This pathway offers a facile route to novel nanoarchitectures (Gour et al., 2021).
Gelation Properties of Dipeptide Derivatives
The gelation properties of lysine and glutamic acid dipeptide derivatives, alongside their precursor amino acid, have been explored for their ability to gelate various solvents under sonication. These findings highlight the potential of lysine-based gelators in forming supramolecular fibrous networks, driven by π-π stacking and hydrogen bonding, suggesting applications in materials science and bioengineering (Geng et al., 2017).
Applications in Peptide Synthesis and Biomedical Research
Fmoc-L-Lys derivatives have been utilized in the synthesis of peptides and proteins, including semisynthetic insulin analogs. This approach demonstrates the versatility of Fmoc-protected amino acids in producing bioactive molecules with specific biological activities, such as modified insulin analogs with varied receptor binding affinities (Žáková et al., 2007).
Enhancing Biomaterials for Cell Culture
Aromatic peptide derivatives, including Fmoc-protected amino acids, have shown promise in self-assembling into hydrogels that mimic the extracellular matrix. These materials support cell viability and proliferation, offering a tunable platform for tissue engineering and regenerative medicine applications. The introduction of functional groups can further enhance compatibility with various cell types, demonstrating the potential of Fmoc-peptide gels as substrates for cell cultures (Jayawarna et al., 2009).
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76)/t53-,54-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTQASXXEXJBOM-PJYGOTMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H101N5O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1196.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


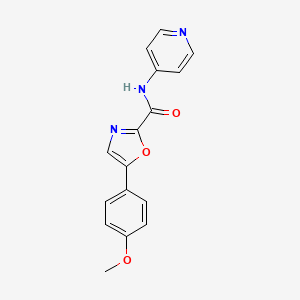
![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
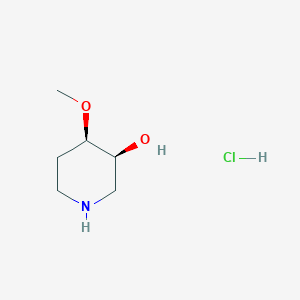
![N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2727719.png)
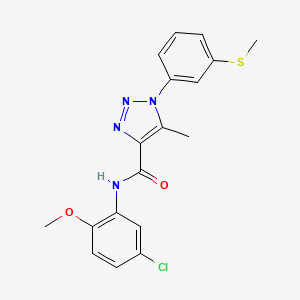

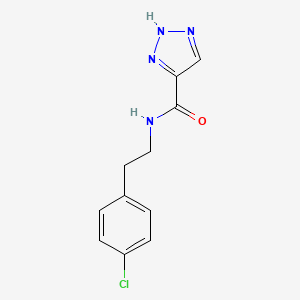
![3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2727724.png)

